8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
Description
The compound 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a purine-2,6-dione derivative characterized by a bicyclic core structure substituted at positions 7 and 7. The C7 position features a 2-(morpholin-4-yl)ethyl group, while the C8 position is modified with a (4-benzylpiperazin-1-yl)methyl moiety.
The compound’s molecular formula is C₂₈H₃₆N₈O₃, with a molecular weight of 532.65 g/mol. Its synthesis typically involves multi-step alkylation and nucleophilic substitution reactions, as described for analogous purine-2,6-dione derivatives . The presence of both morpholine and benzylpiperazine groups enhances its solubility in polar solvents compared to simpler alkyl-substituted analogs .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O3/c1-27-23-22(24(33)28(2)25(27)34)32(13-12-29-14-16-35-17-15-29)21(26-23)19-31-10-8-30(9-11-31)18-20-6-4-3-5-7-20/h3-7H,8-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPPQVZOICBVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a purine derivative known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a purine core with various substituents that enhance its biological interactions. The chemical formula is , with a molecular weight of approximately 473.6 g/mol. Its structure includes a benzylpiperazine moiety and a morpholine group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.6 g/mol |
| Purity | ≥98% (HPLC) |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and receptor activation.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes related to metabolic pathways, which can affect cell proliferation and apoptosis.
- Cell Signaling Interference : By interacting with signaling molecules, it may alter pathways associated with inflammation and cancer progression.
Therapeutic Applications
The compound has been investigated for several therapeutic applications, primarily due to its potential neuropharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects through modulation of serotonin receptors.
- Antitumor Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Cognitive Enhancement : Its interaction with neurotransmitter systems may also suggest cognitive-enhancing properties.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has shown that the compound inhibits the growth of certain cancer cell lines, suggesting its potential as an antitumor agent. For example, a study demonstrated that it reduced cell viability in breast cancer cells by inducing apoptosis.
- Animal Models : In rodent models, administration of the compound resulted in significant improvements in depressive-like behaviors compared to control groups, supporting its potential use as an antidepressant.
- Mechanistic Studies : Detailed mechanistic studies using receptor binding assays revealed that the compound has a high affinity for serotonin receptors, which may explain its mood-enhancing effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-benzyl-1-(2-cyclohexylethyl)-8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Benzyl and diazepan moieties | Antitumor |
| 8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Diazepan substitution | Neurotransmitter modulation |
| 7-benzyl-8-(3-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione | Additional benzyl substitution | Dipeptidyl peptidase IV inhibition |
This table highlights how variations in substituents can influence biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are a well-studied class of compounds due to their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Modifications at C7 and C8 Positions
The pharmacological profile of purine-2,6-dione derivatives is highly dependent on substituents at C7 and C8. Key analogs include:
Pharmacological Activity
- Target Compound : The dual substitution of morpholine and benzylpiperazine may enable dual mechanisms of action. Morpholine derivatives often exhibit kinase inhibition (e.g., CK2 inhibition with IC₅₀ ~8.5 µM in related compounds ), while benzylpiperazine groups are associated with 5-HT₁A receptor antagonism .
- 8-Methoxy Analogs : Derivatives like compound 4 () show chemopreventive effects via antioxidant pathways but lack the CNS-targeting substituents seen in the target compound.
Binding Affinity and Selectivity
- Molecular docking studies on purine-2,6-dione derivatives () suggest that bulkier C8 substituents (e.g., benzylpiperazine) occupy hydrophobic pockets in kinase binding sites, enhancing affinity.
- Morpholine vs. Piperazine : Morpholine’s oxygen atom can form hydrogen bonds with catalytic lysine residues in kinases, while piperazine’s nitrogen atoms may interact with acidic residues in serotonin receptors .
Research Findings and Clinical Relevance
- Safety Profile: Unlike 8-nitro or 8-chloro derivatives (), the target compound lacks electrophilic groups, reducing genotoxicity risks .
- Synthetic Feasibility : The compound can be synthesized using microwave-assisted reactions, as demonstrated for analog 19 in , ensuring scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
